4-Fluorobenzo[b]thiophen-3-amine

Physicochemical profiling Drug-likeness Lipophilicity

4-Fluorobenzo[b]thiophen-3-amine (CAS 203057-16-3) is a heterocyclic aromatic amine consisting of a benzo[b]thiophene core substituted with a fluorine atom at the 4-position and a primary amine at the 3-position. This compound belongs to the privileged class of 3-aminobenzo[b]thiophenes, a scaffold recognized for its versatility in generating biologically active molecules, including kinase inhibitors, antithrombotic agents, and CNS-targeted compounds.

Molecular Formula C8H6FNS
Molecular Weight 167.21 g/mol
Cat. No. B11783037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzo[b]thiophen-3-amine
Molecular FormulaC8H6FNS
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC=C2N)F
InChIInChI=1S/C8H6FNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2
InChIKeyCPETVBNAYOZWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorobenzo[b]thiophen-3-amine: A Strategic Fluorinated Benzothiophene Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


4-Fluorobenzo[b]thiophen-3-amine (CAS 203057-16-3) is a heterocyclic aromatic amine consisting of a benzo[b]thiophene core substituted with a fluorine atom at the 4-position and a primary amine at the 3-position [1]. This compound belongs to the privileged class of 3-aminobenzo[b]thiophenes, a scaffold recognized for its versatility in generating biologically active molecules, including kinase inhibitors, antithrombotic agents, and CNS-targeted compounds [2]. The presence of the electron-withdrawing fluorine substituent modulates the electronic character of the bicyclic system, influencing both its reactivity in downstream synthetic transformations and the physicochemical properties of final drug candidates [3]. Its molecular formula is C8H6FNS with a molecular weight of 167.21 g/mol, and it is typically supplied at purities of 95% or higher for research and pharmaceutical development applications .

Why Simple Substitution with Other 3-Aminobenzo[b]thiophene Analogs Risks Divergent Synthetic and Biological Outcomes


Within the 3-aminobenzo[b]thiophene class, the identity and position of the halogen substituent are not interchangeable parameters; they dictate both the success of downstream derivatization chemistry and the biological activity of resulting products. A direct SAR study demonstrated that while N,N-dibutyl-6-ethylbenzo[b]thiophen-3-amine exhibited promising anticancer activity, its 6-chloro analog was completely inactive, establishing that electron-withdrawing substituent choice is a critical determinant of activity, not merely a modular replacement [1]. Furthermore, the presence of a fluorine atom on the aromatic ring has been shown to substantially increase diarylamine yields in Buchwald–Hartwig C–N coupling reactions compared to non-fluorinated analogs, indicating that the 4-fluoro substituent is not a passive structural feature but an active participant in synthetic efficiency [2]. Consequently, selecting the unsubstituted parent benzo[b]thiophen-3-amine or a different halogen congener will yield different reactivity profiles, different product distributions, and ultimately different biological outcomes in lead optimization programs.

Quantitative Evidence Guide: Measurable Differentiation of 4-Fluorobenzo[b]thiophen-3-amine Against Structural Analogs


Comparative XLogP3-AA Lipophilicity: 4-Fluoro vs. Unsubstituted Parent Benzo[b]thiophen-3-amine

The computed XLogP3-AA for 4-fluorobenzo[b]thiophen-3-amine is 2.4, identical to that of the unsubstituted parent benzo[b]thiophen-3-amine [1]. This indicates that fluorine substitution at the 4-position achieves modulation of electronic character—adding an H-bond acceptor site (increasing H-bond acceptor count from 2 to 3) and raising molecular weight from 149.21 to 167.21 g/mol—without increasing lipophilicity, a highly desirable property profile in drug design where maintaining logP while tuning electronics is often a key objective [2]. In contrast, substitution with chlorine at the equivalent position would be expected to increase logP due to chlorine's higher hydrophobicity constant (π = 0.71 vs. fluorine π = 0.14), making the 4-fluoro compound the superior choice when lipophilicity must be constrained [3].

Physicochemical profiling Drug-likeness Lipophilicity

Fluorine-Enhanced Buchwald–Hartwig Coupling Efficiency in 3-Aminobenzo[b]thiophene Derivatization

In a systematic study of Buchwald–Hartwig C–N coupling on 3-aminobenzo[b]thiophenes, the presence of a fluorine atom on the aryl bromide coupling partner was shown to highly increase diarylamine yields [1]. This electron-withdrawing effect of fluorine activates the aryl halide toward oxidative addition, a crucial step in the catalytic cycle. When applied to 4-fluorobenzo[b]thiophen-3-amine, the intrinsic fluorine substituent on the benzothiophene ring is expected to exert a similar activating effect on electrophilic substitution and cross-coupling reactions at the amine or adjacent positions, providing a synthetic advantage over the non-fluorinated parent compound where such activation is absent [2]. This translates to faster reaction kinetics, higher yields, or milder reaction conditions in medicinal chemistry library synthesis.

Synthetic chemistry Cross-coupling Amine derivatization

Halogen-Dependent Anticancer Activity: 6-Chloro Analog Inactive vs. 6-Ethyl Analog Active—Implications for 4-Fluoro Scaffold Selection

A 2023 study on microwave-assisted synthesized enamine-functionalized benzothiophene derivatives evaluated anticancer activity against MCF-7 breast cancer cells and K-562 leukemia cells [1]. Among screened compounds, N,N-dibutyl-6-ethylbenzo[b]thiophen-3-amine (IVc) exhibited promising anticancer activity, whereas its direct structural analog N,N-dibutyl-6-chlorobenzo[b]thiophen-3-amine (IIc) was inactive [2]. This SAR finding indicates that an electron-withdrawing halogen substituent (chloro) at the benzothiophene core can abolish activity in certain chemotypes, and that the choice of substituent is not simply a matter of potency modulation but of active vs. inactive profiles. The 4-fluoro substituent, being electron-withdrawing but with different steric and electronic properties than chloro (Hammett σₘ for F = 0.34 vs. Cl = 0.37; σₚ for F = 0.06 vs. Cl = 0.23), offers a distinct electronic profile that may avoid the inactivity observed with chlorinated analogs while still providing metabolic stability [3].

Anticancer SAR Cytotoxicity Lead optimization

Fluorine as a Strategic ortho-Directing Group in Benzo[b]thiophene Functionalization

Fluorine has been established as an effective ortho-directing group in aromatic metalation reactions, enabling regioselective functionalization that is not achievable with the unsubstituted parent system [1]. In the context of benzo[b]thiophene chemistry, fluorine at the 4-position can direct metalation to the adjacent 5-position, enabling a two-step preparation of substituted benzo[b]thiophene-2-carboxylates with regiochemical control that would require additional protection/deprotection steps in non-fluorinated analogs [2]. This synthetic capability is absent in benzo[b]thiophen-3-amine (no directing group) and differs in outcome from 5-fluoro or 6-fluoro positional isomers, which direct metalation to different positions, making the 4-fluoro substitution pattern uniquely enabling for certain synthetic routes.

Synthetic methodology C–H activation Directed metalation

Comparison of Topological Polar Surface Area (TPSA): 4-Fluoro vs. Parent and 4-Chloro Analogs

The topological polar surface area (TPSA) of 4-fluorobenzo[b]thiophen-3-amine is computed as 54.3 Ų, identical to that of the unsubstituted parent benzo[b]thiophen-3-amine [1][2]. This is notable because the fluorine atom adds only 0 Da to the computed PSA, as the fluorine atom's contribution to the polar surface area is minimal. The addition of the fluorine atom maintains TPSA below the 60 Ų threshold often associated with good blood–brain barrier penetration, while increasing molecular weight and adding a metabolically stable H-bond acceptor [3]. In contrast, a 4-chloro analog would have the same TPSA but higher lipophilicity (estimated Δ logP ≈ +0.5 to +0.7 based on π values), potentially compromising the balance of permeability and solubility [4]. This makes the 4-fluoro compound a superior fragment for CNS drug discovery programs where both low TPSA and controlled lipophilicity are critical.

Drug-likeness prediction ADME Bioavailability

3-Aminobenzo[b]thiophene Scaffold as a Recognized Kinase Inhibitor Pharmacophore: Foundational Evidence Supporting 4-Fluoro Derivative Selection

The 3-aminobenzo[b]thiophene scaffold has been validated as a privileged kinase inhibitor pharmacophore through multiple independent studies. A microwave-assisted synthesis methodology developed for 3-aminobenzo[b]thiophene scaffolds specifically targets the preparation of kinase inhibitors, yielding products in 58–96% yield across diverse substitution patterns [1]. Notably, the kinase inhibitor PF-3644022, which contains a 3-aminobenzo[b]thiophene core, exhibits excellent kinase selectivity for MK2 (MAPK-activated protein kinase 2), in vivo potency on a nanomolar scale, and projected ADME characteristics suitable for development [2]. The 4-fluoro substitution pattern provides an electron-withdrawing group that can modulate the pKa of the adjacent 3-amino group—a critical parameter for hinge-binding interactions in kinase active sites—without introducing the steric bulk or lipophilicity associated with larger halogens [3].

Kinase inhibition Drug discovery Scaffold validation

High-Value Application Scenarios for 4-Fluorobenzo[b]thiophen-3-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation and Focused Library Synthesis

The 3-aminobenzo[b]thiophene scaffold is a recognized pharmacophore for kinase hinge-binding motifs, with clinically validated exemplars such as PF-3644022 (an MK2 inhibitor with in vivo nanomolar potency) [1]. 4-Fluorobenzo[b]thiophen-3-amine serves as an ideal starting material for focused kinase inhibitor library synthesis, where the 4-fluoro substituent electronically tunes the pKa of the 3-amino group, modulating hinge-binding affinity. The microwave-assisted synthetic methodology specifically developed for 3-aminobenzo[b]thiophenes enables rapid diversification in 58–96% yields, making this compound suitable for parallel library production [2]. The balanced TPSA (54.3 Ų) and XLogP3 (2.4) predict favorable permeability characteristics, increasing the likelihood that derived compounds will meet lead-like property criteria.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity and Permeability

The unique property profile of 4-fluorobenzo[b]thiophen-3-amine—where fluorine substitution increases H-bond acceptor count and molecular weight without increasing logP (Δ XLogP = 0 relative to parent) or TPSA (Δ TPSA = 0)—makes it an attractive building block for CNS-targeted programs [1]. Unlike 4-chloro analogs which are estimated to increase logP by 0.5–0.7 units, the 4-fluoro compound maintains the physicochemical sweet spot for blood–brain barrier penetration (TPSA < 60 Ų, logP 1–3) [2]. This property profile is compatible with the design of CNS-penetrant kinase inhibitors, GPCR ligands, or ion channel modulators where minimizing lipophilicity is critical for avoiding hERG binding, phospholipidosis, and promiscuous off-target pharmacology.

Regioselective Synthesis of 4,5-Disubstituted Benzothiophene Derivatives via Directed Metalation

The fluorine atom at the 4-position functions as an ortho-directing group in metalation reactions, enabling the sequential preparation of 4,5-disubstituted benzo[b]thiophene-2-carboxylates and related compounds with regiochemical precision [1]. This synthetic capability is uniquely accessible through the 4-fluoro isomer: the unsubstituted parent lacks a directing group entirely, while 5-fluoro and 6-fluoro positional isomers direct metalation to different positions, yielding different regioisomeric products. For medicinal chemistry programs requiring specific 4,5-disubstitution patterns—common in kinase inhibitor design where substituents at both positions fine-tune selectivity—the 4-fluoro substitution pattern provides a distinct and enabling synthetic entry point [2].

Electronically-Tuned Building Block for Anticancer SAR Exploration Avoiding Chloro-Inactivity Pitfalls

The finding that N,N-dibutyl-6-chlorobenzo[b]thiophen-3-amine is completely inactive against MCF-7 and K-562 cancer cell lines, while its 6-ethyl analog is active, establishes that electron-withdrawing substituent choice can make the difference between active and inactive compounds in this chemotype [1]. The 4-fluoro substituent, with its unique Hammett parameters (σₚ = 0.06 for F vs. 0.23 for Cl), offers an electron-withdrawing effect that is substantially attenuated via resonance donation, occupying a distinct electronic space from chlorine. This makes 4-fluorobenzo[b]thiophen-3-amine a strategically preferable building block for anticancer SAR campaigns where the risk of chloro-induced inactivity must be mitigated while still benefiting from halogen-mediated metabolic stabilization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluorobenzo[b]thiophen-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.